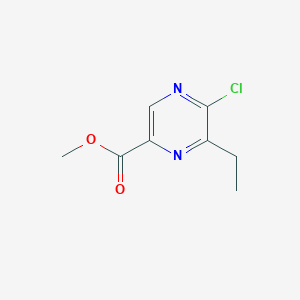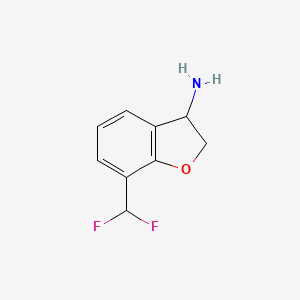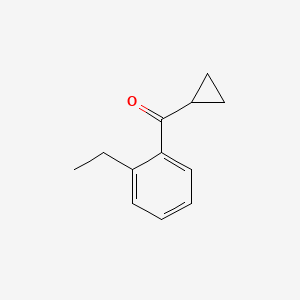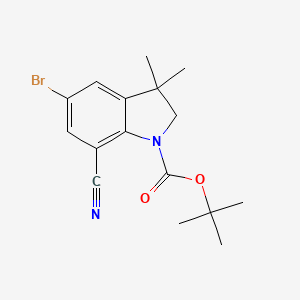![molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the pyrrolo[2,3-C]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.
Aplicaciones Científicas De Investigación
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused bicyclic structure and exhibit a broad range of biological activities, including anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused heterocyclic system and are known for their pharmacological activities, such as antioxidant and anti-inflammatory effects.
Uniqueness: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine stands out due to its specific iodine substitution on the pyridine ring, which can enhance its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H8IN3 |
|---|---|
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H |
Clave InChI |
LTSUSAAUZPHGJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)
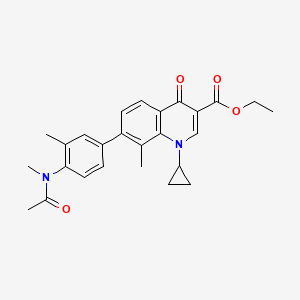
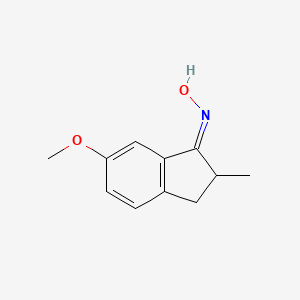



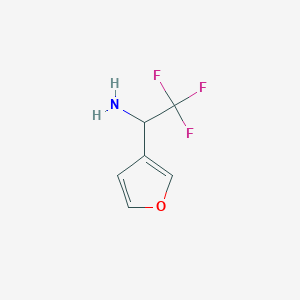
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
